molecular formula C29H36S B12335607 Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- CAS No. 928227-56-9

Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)-

Cat. No.: B12335607
CAS No.: 928227-56-9
M. Wt: 416.7 g/mol
InChI Key: GPRGSVPTSONXSL-UHFFFAOYSA-N
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Description

Structural and Molecular Characteristics

Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- is systematically named according to IUPAC guidelines as 2-(9,9-dihexylfluoren-2-yl)thiophene , reflecting its bifunctional architecture. The fluorene moiety provides a planar, aromatic framework, while the hexyl substituents introduce steric bulk to prevent aggregation and improve solubility in organic solvents like tetrahydrofuran (THF) and chloroform.

Table 1: Key Identifiers of Thiophene, 2-(9,9-Dihexyl-9H-fluoren-2-yl)-

Property Value
Molecular Formula $$ \text{C}{29}\text{H}{36}\text{S} $$
Molecular Weight 416.7 g/mol
CAS Registry Number 928227-56-9
SMILES Notation CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CS4)CCCCCC
InChI Key GPRGSVPTSONXSL-UHFFFAOYSA-N

The SMILES string explicitly encodes the compound’s topology: a fluorene ring (positions 1–13) fused to a thiophene unit (positions 14–18), with hexyl chains extending from the 9-position of fluorene. This structural precision enables reproducible synthesis and consistent performance in device applications.

Properties

CAS No.

928227-56-9

Molecular Formula

C29H36S

Molecular Weight

416.7 g/mol

IUPAC Name

2-(9,9-dihexylfluoren-2-yl)thiophene

InChI

InChI=1S/C29H36S/c1-3-5-7-11-19-29(20-12-8-6-4-2)26-15-10-9-14-24(26)25-18-17-23(22-27(25)29)28-16-13-21-30-28/h9-10,13-18,21-22H,3-8,11-12,19-20H2,1-2H3

InChI Key

GPRGSVPTSONXSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CS4)CCCCCC

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

General Procedure

This method involves coupling 9,9-dihexylfluorene boronic esters with brominated thiophene derivatives. A representative protocol from includes:

  • Reactants :
    • 2,5-Dibromothiophene-3-carboxylate derivatives
    • 9,9-Dihexylfluorene-2,7-bis(trimethylborate)
  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands (e.g., Xantphos)
  • Conditions :
    • Solvent: Toluene/water biphasic system
    • Base: Na₂CO₃ or Cs₂CO₃
    • Temperature: 85–120°C
    • Time: 24–72 hours
Example Reaction (Source):
Component Quantity Role
2,5-Dibromothiophene 1.0 equiv Electrophile
Fluorene boronate 1.05 equiv Nucleophile
Pd(PPh₃)₄ 1–5 mol% Catalyst
Yield 67–85%

Optimization Strategies

  • Solvent Polarity : Polar solvents (DMF, THF) improve solubility of boronate intermediates.
  • Temperature Control : Reactions at 85°C minimize side products compared to higher temperatures.
  • Ligand Effects : Bulky ligands (e.g., SPhos) enhance steric hindrance, reducing homo-coupling.

Stille Coupling

Protocol Overview

Stille coupling utilizes organotin reagents for C–C bond formation. A synthesis from involves:

  • Reactants :
    • 2-(Tributylstannyl)thiophene
    • 2,7-Dibromo-9,9-dihexylfluorene
  • Catalyst : PdCl₂(PPh₃)₂ or Pd₂(dba)₃
  • Additives : CsF (for transmetalation)
Example Reaction (Source):
Parameter Value
Reaction Time 48 hours
Temperature 100°C
Solvent Chloroform
Yield 45–54%

Limitations

  • Toxicity of tin reagents necessitates rigorous purification.
  • Lower yields compared to Suzuki-Miyaura due to competing side reactions.

Direct Bromination and Functionalization

Bromination of Fluorene-Thiophene Precursors

Bromination at the fluorene’s 2-position is a critical step. Methods from include:

  • Reagent : N-Bromosuccinimide (NBS)
  • Conditions :
    • Solvent: CHCl₃ or CCl₄
    • Light exclusion to prevent over-bromination
Bromination Efficiency (Source):
Substrate NBS Equiv Yield (%)
9,9-Dihexylfluorene 2.2 86
Thiophene-fluorene adduct 1.1 72

Post-Functionalization

  • Sonogashira Coupling : Introduces alkynyl groups for extended conjugation.
  • Knoevenagel Condensation : Attracts electron-withdrawing groups for optoelectronic tuning.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
Suzuki-Miyaura 67–85 >95 High
Stille Coupling 45–54 90–93 Moderate
Direct Bromination 72–86 88–90 Low

Key Observations :

  • Suzuki-Miyaura is preferred for scalability and yield.
  • Stille coupling is limited by tin reagent toxicity.
  • Bromination requires precise stoichiometry to avoid di-brominated byproducts.

Factors Influencing Synthesis Success

Catalyst Loading

  • Pd loading < 5 mol% reduces costs without compromising yield.
  • High Pd concentrations (>10 mol%) lead to colloidal Pd formation, complicating purification.

Solvent Selection

  • Non-Polar Solvents (toluene): Favor coupling efficiency but slow reaction rates.
  • Polar Aprotic Solvents (DMF): Accelerate reactions but may degrade boronate esters.

Alkyl Chain Effects

  • Dihexyl groups on fluorene enhance solubility in organic solvents (e.g., THF, chloroform).
  • Longer alkyl chains (e.g., dioctyl) reduce crystallinity, easing film formation in device fabrication.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, often resulting in the formation of thiols or other reduced sulfur compounds.

    Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reagents like bromine or chlorine, and organometallic reagents such as Grignard reagents, are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives, including thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)-, have been investigated for their potential use in OLEDs. The compound exhibits strong fluorescence properties, with quantum yields ranging from 0.31 to 0.99 in solution, indicating its efficacy as a light-emitting material . The extended π-conjugation in these compounds enhances their electronic properties, making them suitable for applications in OLED technology.

Field-Effect Transistors (OFETs)
The incorporation of thiophene into organic semiconductors has improved the performance of field-effect transistors. Research has shown that thiophene-based materials can enhance charge mobility and stability in organic thin-film transistors (OTFTs) due to their favorable molecular packing and charge transport characteristics . The presence of the fluorene moiety further contributes to the overall electronic performance by providing additional pathways for charge transport.

Photonic Devices

Solar Cells
Thiophene derivatives have been explored as active materials in organic photovoltaic cells. Their ability to absorb light efficiently and convert it into electrical energy makes them candidates for next-generation solar cell applications . Studies have indicated that incorporating thiophene units can enhance the open circuit voltage and overall efficiency of solar cells by improving the charge separation and transport processes within the device.

Fluorescent Probes
Due to their strong fluorescence properties, thiophene derivatives are also being developed as fluorescent probes for biological imaging and sensing applications. The high quantum yield and tunable emission spectra make them ideal candidates for use in fluorescence microscopy and other imaging techniques .

Materials Science

Polymeric Materials
Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- can be utilized in the synthesis of conjugated polymers with enhanced mechanical and thermal properties. These polymers are being investigated for their potential applications in flexible electronics and advanced material systems . The incorporation of thiophene units into polymer backbones has been shown to improve solubility and processability, which are critical for manufacturing flexible electronic devices.

Case Studies

ApplicationFindingsReference
OLEDsStrong fluorescence with quantum yields up to 0.99; suitable for OLEDs
OFETsEnhanced charge mobility due to favorable molecular packing
Solar CellsImproved efficiency through better charge separation
Fluorescent ProbesHigh quantum yield suitable for biological imaging
Polymeric MaterialsEnhanced mechanical properties for flexible electronics

Mechanism of Action

The mechanism by which Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- exerts its effects is primarily through its electronic properties. The compound interacts with molecular targets and pathways involved in electronic conduction and light emission. The fluorenyl group enhances its stability and electronic characteristics, making it an effective material for use in organic electronics and other advanced applications .

Comparison with Similar Compounds

Structural Analogues

Compound 5 : 5-(9,9-Dihexyl-9H-fluoren-2-yl)thiophene-2-carbaldehyde
  • Substituents : 9,9-Dihexylfluorene, formyl-thiophene.
  • Key properties : High solubility due to long alkyl chains; formyl group enables further functionalization.
Compound 9 : 5,5′-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(thiophene-2-carbaldehyde)
  • Substituents : 9,9-Dimethylfluorene, bis(formyl-thiophene).
  • Key properties :
    • Reduced solubility compared to Compound 5 due to shorter methyl chains.
    • Extended conjugation from two thiophene units lowers the optical band gap.
    • Molecular formula: C₂₅H₁₈O₂S₂ ([M+Na]⁺: m/z 437.0646).
Copolymer PBDT-BDFQx : Bis(9,9-di(2-ethylhexyl)-9H-fluoren-2-yl)quinoxaline-based polymer
  • Substituents: Branched ethylhexyl chains, quinoxaline acceptor unit.
  • Key properties :
    • Deep HOMO levels (-5.50 to -5.77 eV) improve oxidative stability.
    • Used in polymer solar cells with a power conversion efficiency (PCE) of 0.9%.

Substituent Effects

Alkyl Chain Length
  • Dihexyl vs. Dimethyl (Compound 5 vs. Compound 9): Dihexyl chains in Compound 5 improve solubility in non-polar solvents, facilitating solution processing in device fabrication . Dimethyl groups in Compound 9 reduce steric hindrance, promoting crystallinity but limiting solubility .
  • Ethylhexyl vs. Dihexyl (PBDT-BDFQx vs. Compound 5) :
    • Branched ethylhexyl chains in PBDT-BDFQx reduce aggregation in polymers, enhancing charge transport .
Functional Groups
  • Formyl Group (Compound 5): Enhances electron affinity, red-shifting absorption/emission spectra compared to non-functionalized thiophene-fluorene derivatives .
  • Bis-Thiophene (Compound 9) : Extends π-conjugation, reducing the band gap and improving light-harvesting efficiency .

Electronic and Optical Properties

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Key Application
Compound 5 -5.3* -2.8* 2.5* OLEDs, sensors
Compound 9 -5.1* -2.6* 2.5* Photovoltaics
PBDT-BDFQx -5.77 -3.4 2.37 Polymer solar cells

Biological Activity

Thiophene derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The compound Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- is an important member of this class, exhibiting notable biological activities that warrant detailed exploration.

Chemical Structure and Properties

Thiophene, 2-(9,9-dihexyl-9H-fluoren-2-yl)- features a thiophene ring substituted with a fluorene moiety. This structural arrangement enhances its solubility and electronic properties, making it suitable for various biological applications.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of thiophene derivatives. For instance, compounds derived from 9H-fluorene have shown significant activity against multidrug-resistant strains of bacteria. In one study, several synthesized fluorene derivatives exhibited high antimicrobial activity compared to reference drugs such as vancomycin and gentamicin. The results indicated that some compounds had a zone of inhibition (ZOI) against Staphylococcus aureus and Escherichia coli, with values reaching up to 11 mm and 10 mm respectively at a concentration of 500 µg/mL .

CompoundTarget BacteriaZone of Inhibition (mm)
5gS. aureus10
5hS. aureus11
5jE. coli10
5jP. aeruginosa8

Anticancer Activity

The anticancer properties of thiophene derivatives have also been extensively studied. In vitro assays revealed that certain thiophene-based compounds exhibit cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and breast carcinoma (MDA-MB-231). Notably, some derivatives showed comparable efficacy to Taxol, a standard chemotherapeutic agent .

In a comparative study, the synthesized compounds were evaluated for their ability to inhibit the dihydrofolate reductase (DHFR) enzyme, which is crucial for DNA synthesis in both cancerous cells and bacteria. The inhibition of DHFR can lead to the cessation of cell proliferation, marking these compounds as promising candidates in anticancer drug design .

Antiviral Activity

Thiophene derivatives have also been explored for their antiviral properties. Recent research highlighted the effectiveness of certain thiophene compounds against the Ebola virus (EBOV). These compounds demonstrated significant antiviral activity by inhibiting viral entry into host cells with effective concentrations (EC50) in the micromolar range .

Case Studies

  • Antimicrobial Evaluation : A study synthesized various fluorenyl-hydrazinthiazole derivatives and tested their antimicrobial activity against multidrug-resistant strains. The minimum inhibitory concentration (MIC) values indicated that while some compounds were less effective than others, they still exhibited potential against Gram-positive bacteria .
  • Cytotoxicity Assays : In another investigation, several thiophene derivatives were tested for cytotoxicity using human lung carcinoma cell lines. The findings revealed that some derivatives had a selectivity index (SI) that suggested favorable therapeutic profiles compared to existing treatments .
  • Fluorescence Properties : The incorporation of thiophene into fluorene-based structures has been shown to enhance fluorescence properties, which can be beneficial for imaging applications in biological systems .

Q & A

Q. Table 1: Comparative Synthesis Conditions

ParameterExample 1 Example 2
SolventAcetonitrileMethanol
CatalystPiperidinePiperidine
Reaction Time72 hours5 days
PurificationHexanes/EtOAc (7:3)Silica gel chromatography
Yield48%26%

Advanced: How can solvent choice and reaction time be optimized to improve yield in cross-coupling reactions?

Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing intermediates, while methanol may slow kinetics due to protic character .
  • Time Optimization : Prolonged reflux (e.g., 5 days) compensates for steric hindrance from dihexyl substituents, though excessive heating risks decomposition .
  • Catalyst Screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos) can address low yields in challenging systems .

Basic: What analytical techniques confirm the structural integrity of Thiophene-fluorene derivatives?

Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., fluorene C-H at δ 7.2–7.8 ppm, thiophene protons at δ 6.8–7.1 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₃₄H₄₀S: calculated 488.28) .
  • UV-vis/Fluorescence : Absorption maxima (~400–500 nm) and emission profiles verify electronic transitions .

Advanced: How can aggregation-induced quenching (ACQ) be mitigated in fluorescent probes derived from this compound?

Answer:

  • Nanoparticle Encapsulation : Disperse the fluorophore in lecithin-based nanoparticles to reduce π-π stacking. For example, 1 mM dye in 25 mg/L lecithin yields stable, ACQ-free solutions .
  • Solvent Engineering : Use THF:DMSO (4:1) to enhance solubility and prevent aggregation during in vitro assays .
  • Structural Modifications : Introduce bulky substituents (e.g., branched alkyl chains) to sterically hinder stacking .

Advanced: How should researchers troubleshoot discrepancies between computational predictions and experimental spectroscopic data?

Answer:

  • Solvent Effects in Modeling : Re-run TD-DFT calculations with explicit solvent molecules (e.g., acetonitrile) to align with experimental λmax .
  • Conformational Analysis : Use variable-temperature NMR to identify rotamers or polymorphs causing spectral shifts .
  • Cross-Validation : Compare with analogs (e.g., 9,9-dioctylfluorene-thiophene derivatives) to isolate electronic vs. steric contributions .

Basic: What are the critical steps for scaling up synthesis while maintaining purity?

Answer:

  • Catalyst Recovery : Use immobilized Pd catalysts to reduce costs and metal contamination .
  • Flash Chromatography : Replace gravity columns with automated systems for faster, reproducible purification .
  • Moisture Control : Conduct reactions under inert atmosphere (N₂/Ar) to prevent boronic acid degradation .

Advanced: What strategies enhance near-IR emission for tumor vasculature imaging applications?

Answer:

  • Electron-Deficient Moieties : Attach malononitrile groups to redshift emission (e.g., λem = 650–750 nm) .
  • Two-Photon Absorption : Design π-extended derivatives (e.g., vinyl-pyran linkages) to improve cross-sections for deep-tissue imaging .
  • In Vitro Validation : Use Zetasizer Nano-ZS90 for nanoparticle size analysis (e.g., 50–100 nm) and PTI QuantaMaster for quantum yield measurements .

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